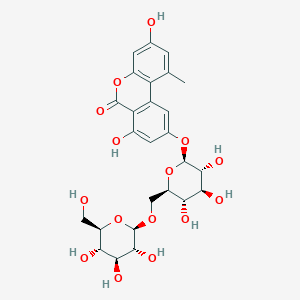

Alternariol 9-Gentiobioside

Description

Contextualization within Fungal Secondary Metabolites and Glycosylated Natural Products

Fungi of the genus Alternaria are prolific producers of a wide array of secondary metabolites, including the dibenzopyrones alternariol (B1665735) (AOH) and alternariol monomethyl ether (AME). researchgate.net These compounds are classified as mycotoxins and are frequent contaminants of various food sources like grains, fruits, and vegetables. researchgate.netnih.gov Alternariol 9-gentiobioside is what is known as a "masked" or "modified" mycotoxin. This means it is a derivative of a parent mycotoxin that has been biochemically altered, in this case, through glycosylation. nih.gov

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common modification of natural products in various organisms. In the context of mycotoxins, this process is often carried out by the host plant as a detoxification mechanism. beilstein-journals.org The resulting glycosylated compounds, such as this compound, generally exhibit increased polarity and water solubility compared to their aglycone precursors.

Significance of Glycosylation in Alternariol Metabolism and Biological Activity Research

The attachment of a gentiobiose (a disaccharide composed of two glucose units) to the 9-hydroxyl group of alternariol has profound implications for its chemical and biological properties. This glycosylation can alter the molecule's bioavailability, and while often considered a detoxification pathway in plants, the potential for hydrolysis back to the parent toxin in the digestive tract of mammals raises toxicological concerns. frontiersin.org This highlights the importance of studying these modified forms to fully understand the total exposure risk to mycotoxins.

Research into the biological activity of this compound and related glycosides is ongoing. Studies on alternariol and its derivatives have revealed a range of biological effects, including antimicrobial and cytotoxic properties. nih.gov While specific data for the 9-gentiobioside is limited, it is suggested that glycosylation may lead to reduced toxicity compared to the parent alternariol. allaboutfeed.net The study of these glycosylated forms is crucial for a comprehensive risk assessment of Alternaria toxins in food.

Overview of Current Research Landscape and Emerging Academic Challenges

The current research landscape for this compound is largely situated within the broader field of modified mycotoxin analysis. A significant focus is on developing analytical methods to detect and quantify these compounds in food matrices. frontiersin.org However, several challenges impede progress in this area.

Key Academic Challenges:

Lack of Analytical Standards: The commercial availability of pure analytical standards for this compound and other modified mycotoxins is limited, hindering accurate quantification and toxicological studies. researchgate.net

Complex Matrices: The analysis of these compounds in complex food and feed matrices is challenging due to interfering substances that can affect the accuracy of detection methods. r-biopharm.com

Chemical Diversity and Isomeric Forms: The vast number of possible modified forms and isomers for a single parent mycotoxin complicates their comprehensive analysis. nih.gov

Understanding Toxicological Relevance: A significant knowledge gap exists regarding the specific toxicity of many modified mycotoxins, including whether they are more or less toxic than their parent compounds and their fate during digestion. nih.gov

Overcoming these challenges will require interdisciplinary efforts in synthetic chemistry to produce analytical standards, advanced analytical techniques for detection, and in-depth toxicological studies to assess the risks associated with these modified mycotoxins.

Detailed Research Findings

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one | r-biopharm.com |

| Molecular Formula | C26H30O15 | r-biopharm.com |

| Molecular Weight | 582.507 g/mol | r-biopharm.com |

| Appearance | Neat | r-biopharm.com |

Synthesis and Biotransformation

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic glycosylation using glycosyltransferases is a common approach. nih.gov For instance, a glycosyltransferase from the strawberry plant (Fragaria x ananassa), UGT71A44, expressed in Escherichia coli, has been used to produce glucosides of alternariol. researchgate.net

| Precursor | Biotransformation System | Product | Biotransformation Rate | Reference |

| Alternariol (AOH) | Whole-cell system with UGT71A44 from Fragaria x ananassa expressed in E. coli | Alternariol-9-glucoside (AOH-9-G) | 5% | researchgate.net |

Biological Activity of Alternariol and its Derivatives

While specific quantitative data for the biological activity of this compound is scarce, studies on its parent compound, alternariol, and other derivatives provide context.

| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 Value | Reference |

| Alternariol (AOH) | Cytotoxicity | Human epidermoid carcinoma (KB) | 3.12–3.17 µg/mL | cymitquimica.com |

| Alternariol monomethyl ether (AME) | Cytotoxicity | Human epidermoid carcinoma (KB) | 4.82–4.94 µg/mL | cymitquimica.com |

| Alternariol (AOH) | Cytotoxicity | Human hepatocellular carcinoma (HepG2) | 11.68 ± 4.05 μg/mL | frontiersin.org |

| Alternariol monomethyl ether (AME) | Cytotoxicity | Human hepatocellular carcinoma (HepG2) | 5.07 ± 0.52 μg/mL | frontiersin.org |

| Alternariol-9-methyl ether | Antibacterial | Ralstonia solanacearum | 16.00 µg/mL | frontiersin.org |

It is important to note that the glycosylation of alternariol is generally considered a detoxification process, suggesting that this compound may exhibit lower cytotoxicity than its aglycone, alternariol. However, further research is required to establish a definitive toxicological profile.

Structure

3D Structure

Properties

Molecular Formula |

C26H30O15 |

|---|---|

Molecular Weight |

582.5 g/mol |

IUPAC Name |

3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

InChI Key |

FDXXHVUYQVMVEL-QFEMTIKASA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Context in Research Environments

Fungal Producers and Associated Host Systems

The direct fungal production of Alternariol (B1665735) 9-Gentiobioside has not been extensively documented. Research primarily points to the production of its precursor, alternariol (AOH), by various fungal species. The subsequent glycosylation to form compounds like Alternariol 9-Gentiobioside is largely considered a metabolic response of the host plant.

Alternaria species are well-established producers of the mycotoxin alternariol, the precursor to this compound. nih.govresearchgate.net Fungi within this genus are widespread and can act as plant pathogens, saprophytes, or endophytes. mdpi.com Specifically, Alternaria alternata is a significant producer of alternariol and its derivative, alternariol monomethyl ether (AME). nih.govplos.org These compounds are dibenzopyrone derivatives and are among the major mycotoxins produced by this fungus. researchgate.netmdpi.com Research has identified a polyketide synthase (PKS) gene in A. alternata that is required for the biosynthesis of alternariol. plos.org While the fungus synthesizes the alternariol backbone, the addition of sugar moieties, such as gentiobiose, is generally not attributed to the fungus itself. nih.gov

Table 1: Primary Fungal Producers of the Precursor Alternariol

| Fungal Species | Key Findings |

|---|---|

| Alternaria alternata | A primary producer of alternariol (AOH) and alternariol monomethyl ether (AME). nih.govplos.org |

Endophytic fungi, which live within plant tissues without causing apparent harm, are known producers of a diverse range of secondary metabolites. frontiersin.orgnih.gov Species of Alternaria have been isolated as endophytes from various plants. frontiersin.orgnih.gov For instance, an endophytic Alternaria sp. isolated from the medicinal plant Salvia miltiorrhiza was found to produce alternariol 9-methyl ether. nih.govresearchgate.net While direct production of this compound by endophytic fungi is not documented, their role in producing the precursor, alternariol, within the host plant is significant. This endophytic production of alternariol provides the substrate for the host plant's enzymatic machinery to potentially synthesize glycosylated forms like this compound as a detoxification mechanism. nih.govnih.gov

The production of alternariol by Alternaria species is influenced by various environmental factors, which in turn affects the potential for the formation of its glycosylated derivatives in a host system.

Temperature and water activity (aW), a measure related to relative humidity, are critical factors affecting the growth of Alternaria species and their mycotoxin production. nih.govmdpi.com Studies on Alternaria strains grown on chickpea-based media have shown that mycotoxin production is significantly influenced by both temperature and aW. mdpi.com For instance, maximum production of alternariol and alternariol monomethyl ether by A. alternata strains was observed at 30°C and high water activities (0.98–0.99 aW). mdpi.com Optimal growth of Alternaria mycelium generally occurs between 18 and 25°C, while spore germination and infection can happen over a broader range of 4 to 35°C. nih.gov

The substrate and available nutrients play a crucial role in the biosynthesis of secondary metabolites by fungi. The composition of the growth medium can significantly impact the production of alternariol. For example, the carbon and nitrogen sources available to the fungus can influence the metabolic pathways leading to mycotoxin synthesis. tum.de The production of alternariol is part of the polyketide biosynthesis pathway, which utilizes malonate as building blocks. plos.orgresearchgate.net The availability of these precursors in the substrate is essential for the synthesis of the alternariol core structure.

Mycological and Environmental Factors Influencing Production in Research Settings

Occurrence as a Modified Fungal Metabolite in Biological Matrices

This compound is considered a "modified" or "masked" mycotoxin. These are forms of the parent toxin that have been altered, often by the metabolic systems of plants or animals, resulting in conjugates such as glycosides.

It is hypothesized that the glycosylation of Alternaria toxins is a detoxification mechanism employed by infected plants. nih.gov This process renders the mycotoxin more water-soluble and less toxic, facilitating its sequestration within the plant cell. Research has shown that plants can convert alternariol into glucosides. For example, alternariol-9-glucoside (AOH-9-Glc) has been detected in tomatoes that were not infected with Alternaria, suggesting that the plant itself can generate these glucosides. mdpi.com In experiments where tomatoes were inoculated with A. alternata, both alternariol-9-glucoside and alternariol monomethyl ether-3-glucoside were detected. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Alternariol | AOH |

| This compound | - |

| Alternariol monomethyl ether | AME |

| Alternariol-9-glucoside | AOH-9-Glc |

Biosynthesis and Enzymatic Transformations

Polyketide Biosynthesis Pathway of Alternariol (B1665735) (AOH) Precursor

Alternariol is a mycotoxin produced by fungi of the genus Alternaria. nih.govnih.gov Its biosynthesis follows the polyketide route, a common pathway for the formation of many fungal secondary metabolites. nih.gov The core structure of AOH is assembled from acetate (B1210297) units through a series of condensation reactions. nih.gov

Fungal polyketide synthases (PKSs) are large, multifunctional enzymes crucial for the initial steps of polyketide biosynthesis. nih.govplos.org These are iterative type I PKSs, which can be categorized as non-reducing (NR), partially reducing (PR), or highly reducing (HR) based on their domain structure. nih.govplos.org

In Alternaria alternata, several PKS-encoding genes have been identified, with pksJ and pksH showing expression profiles that correlate with AOH production. nih.govresearchgate.net

PksJ : This enzyme is predicted to be a 2225 amino acid long, iterative type I reducing PKS (RD-PKS). nih.gov Its domain architecture includes a ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domain. nih.gov Downregulation of the pksJ gene leads to a significant decrease in alternariol formation, suggesting it is the key polyketide synthase required for the Claisen condensations during AOH biosynthesis. nih.govplos.org PksJ also contains a peroxisomal targeting signal, indicating that the biosynthesis of AOH may occur, at least in part, within peroxisomes. nih.govplos.org

PksH : PksH is another large, iterative type I reducing polyketide synthase, predicted to be 2821 amino acids in length. plos.org While not directly responsible for AOH synthesis, the downregulation of pksH has been shown to affect the expression of pksJ, thereby indirectly impacting AOH production. nih.govplos.org This suggests a potential regulatory role for the pksH gene cluster in the biosynthesis of alternariol. nih.gov

While PksJ and PksH are highly reducing PKSs, other research has identified a non-reducing PKS (NR-PKS), encoded by the gene pksI (also referred to as SnPKS19 in Parastagonospora nodorum), as being solely responsible for AOH biosynthesis. nih.govnih.gov Heterologous expression of pksI in Aspergillus oryzae was sufficient for the production of AOH. nih.gov

Table 1: Key Polyketide Synthases in Alternariol Biosynthesis

| PKS | Type | Putative Function in AOH Biosynthesis | Organism |

| PksJ | Iterative Type I Reducing PKS | Directly involved in the polyketide chain assembly for AOH. nih.govplos.org | Alternaria alternata |

| PksH | Iterative Type I Reducing PKS | Indirectly affects AOH production by influencing pksJ expression. nih.govplos.org | Alternaria alternata |

| PksI/SnPKS19 | Non-Reducing PKS (NR-PKS) | Sufficient for the biosynthesis of AOH. nih.govnih.gov | Alternaria alternata, Parastagonospora nodorum |

The genes responsible for the biosynthesis of secondary metabolites in fungi are often organized in biosynthetic gene clusters (BGCs). These clusters typically include the core synthase gene (like a PKS gene), genes for tailoring enzymes, and a transcriptional regulator.

Another transcription factor, AohR , has been identified within the pksI-containing gene cluster. nih.gov Deletion of aohR resulted in decreased pksI expression and delayed AOH production, while its overexpression led to increased pksI expression and AOH production, confirming its role as a positive regulator of the AOH biosynthetic gene cluster. nih.gov

The assembly of the polyketide backbone of alternariol is proposed to occur through a series of Claisen condensation reactions. nih.govresearchgate.net This type of reaction involves the carbon-carbon bond formation between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.com

In the context of AOH biosynthesis, the PKS enzyme facilitates the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA). The general mechanism of a Claisen condensation involves:

Enolate Formation : A strong base removes an alpha-proton from an ester molecule, forming a resonance-stabilized enolate anion. wikipedia.orgchemistrysteps.com

Nucleophilic Attack : The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgyoutube.com

Elimination : The resulting intermediate collapses, eliminating an alkoxy group to form a β-keto ester. chemistrysteps.comlibretexts.org

This cycle is repeated iteratively by the PKS, with each condensation adding another two-carbon unit to the growing polyketide chain. youtube.com Once the full-length polyketide chain is assembled on the PKS, it undergoes cyclization and aromatization reactions, also catalyzed by specific domains within the PKS, to form the characteristic dibenzopyranone structure of alternariol. nih.gov The downregulation of pksJ significantly reduces AOH formation, strongly suggesting its role in catalyzing these essential Claisen condensations. nih.govplos.org

Glycosylation Mechanisms Leading to Alternariol 9-Gentiobioside

Glycosylation is a common modification of secondary metabolites in plants and fungi, often leading to changes in their solubility, stability, and biological activity. mdpi.com The formation of this compound from AOH involves the enzymatic attachment of a gentiobiose moiety (a disaccharide of two glucose units linked β1→6) to the hydroxyl group at the 9-position of the AOH molecule. This process is likely to occur in a stepwise manner, with the formation of alternariol-9-glucoside as an intermediate.

The transfer of sugar moieties from an activated sugar donor, such as UDP-glucose, to an acceptor molecule like AOH is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.govmdpi.com

While the specific enzymes responsible for the biosynthesis of this compound in fungi have not been fully elucidated, studies have demonstrated the capability of certain plant glycosyltransferases to glycosylate AOH.

One such enzyme is UGT71A44 , a glycosyltransferase from the strawberry plant (Fragaria x ananassa). nih.govuq.edu.au This enzyme has been expressed in Escherichia coli and used in a whole-cell biotransformation system to produce glucosides of alternariol. nih.govuq.edu.au

In this system, UGT71A44 was shown to catalyze the transfer of a glucose molecule from UDP-glucose to AOH, resulting in the formation of two different monoglucosides: alternariol-3-glucoside (AOH-3-G) and alternariol-9-glucoside (AOH-9-G). nih.govuq.edu.au

Table 2: Biotransformation of Alternariol by UGT71A44

| Substrate | Enzyme | Product(s) | Biotransformation Rate |

| Alternariol (AOH) | UGT71A44 | Alternariol-3-glucoside (AOH-3-G) | 58% |

| Alternariol-9-glucoside (AOH-9-G) | 5% |

The formation of alternariol-9-glucoside is the first step towards the synthesis of this compound. The subsequent addition of a second glucose molecule to the 6-position of the first glucose would complete the gentiobiose moiety. While UGT71A44 has been shown to produce the 9-O-glucoside, the specific glycosyltransferase responsible for the second glycosylation step to form the gentiobioside has not yet been characterized. It is possible that a different GT with specificity for the terminal glucose of alternariol-9-glucoside is involved in this final step.

Enzymatic Glycosylation Processes

Substrate Specificity and Regioselectivity in Glycoside Formation

The enzymatic glycosylation of alternariol (AOH) is a process catalyzed by glycosyltransferases (GTs), enzymes that transfer sugar moieties from an activated donor to an acceptor molecule. researchgate.net The substrate specificity of these enzymes determines whether they can act on AOH, and their regioselectivity dictates at which hydroxyl group the sugar moiety will be attached.

In alternariol, there are two primary sites for glycosylation: the hydroxyl groups at the C-3 and C-9 positions. Research has shown that different GTs exhibit distinct preferences for these sites. For instance, in a screening of a library of 61 uridine (B1682114) diphosphate (B83284) (UDP)-glucosyltransferases (UGTs) for their ability to form AOH-glucosides, significant variation in activity was observed. researchgate.net

A particularly effective enzyme, UGT71A44, derived from the strawberry (Fragaria x ananassa), has been studied in detail. researchgate.netnih.gov This enzyme demonstrates clear regioselectivity when alternariol is the substrate. It preferentially catalyzes the formation of alternariol-3-glucoside (AOH-3-G) over alternariol-9-glucoside (AOH-9-G). researchgate.net In a whole-cell biotransformation system, the biotransformation rate to AOH-3-G was 58%, whereas the rate for AOH-9-G was only 5%. researchgate.netnih.govusu.edu This demonstrates a strong preference for the C-3 position. The regioselectivity of GTs is crucial as the position of the glycosidic bond can influence the biological properties of the resulting molecule. researchgate.net

Whole-Cell Biotransformation Systems for Glycoside Synthesis

Whole-cell biotransformation has emerged as a highly effective method for synthesizing glycosides of mycotoxins like alternariol. researchgate.net This approach utilizes genetically engineered microorganisms, such as Escherichia coli, to express specific glycosyltransferases. nih.gov These systems offer a simpler and more efficient alternative to complex chemical synthesis. nih.gov

A notable example is the use of E. coli Waksman bacteria engineered to express the UGT71A44 glycosyltransferase from strawberry. researchgate.net This system was successfully used to produce both alternariol-3-glucoside and alternariol-9-glucoside from the pure alternariol precursor. researchgate.netusu.edu The process involves adding the substrate (AOH) to a culture of the recombinant E. coli, which then internally produces the necessary enzyme and sugar donor (UDP-glucose) to carry out the glycosylation reaction.

The efficiency of this system is highlighted by its high biotransformation rates. Quantitative analysis revealed a total conversion of 63% of the initial alternariol into its glucosides, with 58% being AOH-3-G and 5% being AOH-9-G. researchgate.net This biotechnological method not only allows for the production of these modified mycotoxins for use as analytical standards but also presents a scalable and more economical approach compared to traditional chemical synthesis. researchgate.net

| Substrate | Product | Absolute Biotransformation Rate (%) | Reference |

|---|---|---|---|

| Alternariol (AOH) | Alternariol-3-glucoside (AOH-3-G) | 58% | researchgate.netnih.gov |

| Alternariol-9-glucoside (AOH-9-G) | 5% | researchgate.netnih.gov | |

| Total AOH Glucosides | 63% | researchgate.net |

Proposed Detoxification Strategies (Academic Perspective)

From an academic and food safety perspective, the enzymatic glycosylation of mycotoxins represents a promising detoxification strategy. researchgate.netsemanticscholar.org The conversion of a relatively lipophilic and toxic compound like alternariol into a more polar and less bioavailable glycoside can significantly reduce its toxicity. semanticscholar.org

One proposed strategy involves using isolated glycosyltransferases or whole-cell biotransformation systems, similar to those used for synthesis, to treat contaminated food or feed ingredients. nih.govmdpi.com By converting the parent mycotoxin into its glycosylated form, the potential for absorption in the human or animal digestive tract could be reduced. Hydrolysis of these "masked" mycotoxins back to their toxic precursors in the gut is a possibility, but the initial detoxification step reduces the immediate toxic load. researchgate.net

Further research from an academic viewpoint focuses on discovering and characterizing novel enzymes from various sources (plants, bacteria, fungi) that have high efficiency and specificity for detoxifying mycotoxins like alternariol. mdpi.comfrontiersin.org Engineering these enzymes for improved stability and activity under industrial processing conditions is also a key area of investigation. This biotechnological approach is considered a "green" and highly specific alternative to physical or chemical detoxification methods, which can be harsh and may reduce the nutritional quality of the food product. nih.govfrontiersin.org

The provided outline requires in-depth, scientifically accurate content, including data tables with detailed research findings for each specified section and subsection. This includes specific extraction techniques, chromatographic separation strategies, yield optimization, and crucially, 1D Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C) for the structural backbone elucidation of this compound.

Without access to primary research articles detailing these specific aspects of this compound, it is not possible to generate the requested thorough and informative article while maintaining scientific accuracy and adhering to the strict content inclusions and exclusions. The creation of data tables, in particular, is contingent on the availability of specific experimental data that could not be located.

Therefore, this article cannot be generated as requested due to the lack of specific scientific literature on "this compound."

Isolation, Purification, and Structural Elucidation Methodologies

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like Alternariol (B1665735) 9-Gentiobioside. By correlating nuclear spins through chemical bonds or through space, these experiments build a comprehensive picture of the molecule's atomic connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For Alternariol 9-Gentiobioside, COSY spectra would be crucial for establishing the spin systems within the two glucose units of the gentiobiose moiety, tracing the connectivity from H-1' to H-6' and from H-1'' to H-6''. It would also confirm the meta-coupling between protons on the alternariol aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This technique is fundamental for assigning the ¹³C chemical shifts based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, allowing for the unequivocal assignment of carbon signals for both the aglycone and the sugar units.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for connecting the distinct structural fragments of this compound. It detects longer-range correlations between protons and carbons, typically over two to three bonds. The key HMBC correlation for this molecule would be from the anomeric proton of the first glucose unit (H-1') to the C-9 carbon of the alternariol core, confirming the site of glycosylation. Further HMBC correlations would establish the β-(1→6) linkage between the two glucose units, showing a correlation from the H-1'' of the terminal glucose to the C-6' of the inner glucose.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry. For the gentiobiose moiety, NOESY correlations would help confirm the spatial relationship between protons on the pyranose rings, supporting their chair conformation. A key NOE would be expected between H-1' of the inner glucose and the protons on the aromatic ring of the alternariol core, further confirming the glycosidic linkage's orientation.

Quantitative NMR (qNMR) for Accurate Quantification of Research Standards

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration or purity of a substance with high precision and accuracy, without the need for an identical standard of the analyte. qnmr.com The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. qnmr.com

For the accurate quantification of a research standard of this compound, the following steps would be essential:

Selection of a Quantifiable Signal: A proton signal from this compound that is well-resolved and free from overlap with other signals from the sample matrix or impurities must be chosen. The signal from the C-1 methyl group on the alternariol core could be a potential candidate.

Use of an Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) is added to the sample in a precisely weighed amount.

Optimized Acquisition Parameters: The ¹H NMR spectrum must be acquired under specific quantitative conditions, including a sufficiently long relaxation delay (D1) to ensure complete T1 relaxation of all relevant signals, and a calibrated 90° pulse.

Data Analysis: The concentration of this compound is calculated by comparing the integral of its selected signal to the integral of a known signal from the internal standard.

While qNMR is a powerful tool for the certification of reference materials, specific studies detailing the validated qNMR quantification of this compound are not widely reported in the literature.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of mycotoxins, providing essential information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (Molecular Formula: C₂₆H₂₈O₁₅), HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. This technique is crucial for differentiating the target compound from other isobaric species that may be present in a sample extract. nih.gov

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₂₆H₂₉O₁₅⁺ | 581.1501 |

| [M+Na]⁺ | C₂₆H₂₈O₁₅Na⁺ | 603.1320 |

| [M-H]⁻ | C₂₆H₂₇O₁₅⁻ | 579.1355 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. nih.gov In the analysis of this compound, a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is isolated and then subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern is highly characteristic of the molecule's structure. A primary and diagnostic fragmentation event would be the cleavage of the glycosidic bond, resulting in a neutral loss of the gentiobiose moiety (C₁₂H₂₀O₁₀, 324.1057 Da). The remaining ion would correspond to the protonated or deprotonated alternariol aglycone (m/z 259.06 or 257.05, respectively), which would then undergo further fragmentation consistent with the known patterns of the alternariol core. researchgate.netnih.gov This multi-stage fragmentation provides definitive confirmation of both the aglycone identity and the nature of the sugar substituent.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z | Interpretation |

|---|---|---|---|---|

| 581.15 ([M+H]⁺) | [AOH+H]⁺ | Gentiobiose | 259.06 | Loss of the sugar moiety |

| 259.06 | [AOH+H-H₂O]⁺ | H₂O | 241.05 | Water loss from aglycone |

| 259.06 | [AOH+H-CO]⁺ | CO | 231.06 | Carbon monoxide loss from aglycone |

Ion Mobility Spectrometry (IMS) in Conjunction with MS

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (LC-IMS-MS), it provides an additional dimension of separation, enhancing peak capacity and resolving power. This is particularly valuable in the analysis of complex mixtures like natural product extracts, where it can separate isomeric and isobaric compounds that may not be resolved by chromatography or mass spectrometry alone. nih.gov For this compound, IMS could be used to separate it from other glycosylated mycotoxin isomers, providing a more confident identification. The technique yields a collision cross-section (CCS) value, which is a characteristic physicochemical property that can be used as an additional identifier for the compound. nih.gov

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Definitive Structural Assignment

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is through single-crystal diffraction techniques.

X-ray Crystallography: This technique involves directing X-rays at a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. nih.gov While crystal structures for the parent compound, alternariol, have been reported, a published single-crystal X-ray structure for this compound is not currently available in crystallographic databases. mdpi.com Obtaining a suitable single crystal of sufficient size and quality can be a major bottleneck for this technique.

Micro-Electron Diffraction (MicroED): MicroED is a cryogenic electron microscopy (cryo-EM) method that has emerged as a powerful alternative for structural determination when only very small crystals (nanometer to micrometer scale) are available. chemrxiv.orgnih.gov Electrons interact much more strongly with matter than X-rays, allowing for data collection from crystals that are far too small for conventional X-ray diffraction. nih.govnih.gov For a compound like this compound, which may be difficult to crystallize into larger forms, MicroED presents a viable pathway to obtaining a high-resolution, unambiguous 3D structure. chemrxiv.org

UV-Visible Spectroscopy and Infrared (IR) Spectroscopy in Structural Research

The structural elucidation of complex natural products like this compound relies on a combination of spectroscopic techniques. Among these, UV-Visible and Infrared (IR) spectroscopy provide crucial information about the molecule's electronic conjugation and functional groups, respectively. While specific spectral data for this compound is not extensively published, the analysis of its constituent parts—the aglycone alternariol and the gentiobioside moiety—allows for a detailed prediction of its spectroscopic characteristics.

UV-Visible Spectroscopy

The UV-Visible spectrum of a molecule is determined by its chromophores, which are parts of the molecule that absorb light. In this compound, the chromophore is the dibenzo-α-pyrone core of the alternariol aglycone. This extended aromatic system is responsible for strong absorption in the UV region.

The UV spectrum of the parent compound, alternariol, exhibits characteristic absorption maxima that are influenced by the solvent used. The glycosylation at the 9-position to form this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima. This is due to the electronic effects of the attached sugar moiety on the aromatic system. The introduction of the gentiobioside group, a disaccharide, can influence the polarity and steric environment of the chromophore, leading to these spectral shifts.

Below is a table summarizing the typical UV absorption maxima for alternariol, which serves as a baseline for understanding the spectrum of its glycosylated form.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Alternariol | Methanol | 258, 292, 335 | Data not available |

| Alternariol | Ethanol | 257, 290, 333 | Data not available |

This table is based on data for the aglycone, alternariol. The λmax values for this compound are expected to be in a similar range with potential shifts due to glycosylation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be a composite of the vibrational modes of the alternariol core and the gentiobioside unit.

The key functional groups of the alternariol core that give rise to characteristic IR absorption bands include:

Phenolic hydroxyl (-OH) groups: These typically show a broad absorption band in the region of 3200-3600 cm⁻¹.

Lactone carbonyl (C=O) group: A strong, sharp absorption band is expected around 1650-1700 cm⁻¹ for the ester carbonyl in the pyrone ring.

Aromatic C=C bonds: These will produce several absorption bands in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: These will appear in the 1000-1300 cm⁻¹ region.

The gentiobioside moiety would introduce additional, strong absorption bands characteristic of a sugar molecule. These include:

Hydroxyl (-OH) groups: A very broad and intense band in the 3200-3500 cm⁻¹ region, often overlapping with the phenolic -OH bands.

C-H stretching vibrations: In the 2800-3000 cm⁻¹ region.

C-O-C (glycosidic) and C-O (alcohol) stretching vibrations: These will contribute to a complex and strong absorption pattern in the "fingerprint" region between 1000 and 1200 cm⁻¹.

The following table summarizes the expected major IR absorption bands for this compound based on the analysis of its constituent parts.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| Phenolic & Alcoholic -OH | 3200-3600 | O-H stretching | Broad, Strong |

| Aromatic C-H | 3000-3100 | C-H stretching | Medium to Weak |

| Aliphatic C-H | 2850-2960 | C-H stretching | Medium |

| Lactone C=O | 1650-1700 | C=O stretching | Strong, Sharp |

| Aromatic C=C | 1450-1600 | C=C stretching | Medium to Strong |

| C-O-C & C-O | 1000-1300 | C-O stretching | Strong |

Computational Chemistry Approaches in Structural Elucidation

In modern natural product chemistry, computational methods have become an indispensable tool for the structural elucidation of complex molecules, including dibenzo-α-pyrones and their glycosides. nih.gov These in silico approaches complement experimental data, particularly from NMR spectroscopy and mass spectrometry, to provide a higher level of confidence in structural assignments, especially concerning stereochemistry.

One of the most powerful computational techniques in this context is the calculation of chiroptical properties, such as Electronic Circular Dichroism (ECD). For a chiral molecule like this compound, which has multiple stereocenters within its gentiobioside moiety, determining the absolute configuration can be challenging through experimental methods alone.

The general workflow for using computational chemistry in the structural elucidation of a compound like this compound would involve the following steps:

Generation of Possible Isomers: Based on the 2D structure determined by NMR and MS, all possible stereoisomers are generated in silico.

Conformational Search: For each possible isomer, a thorough conformational search is performed to identify the most stable, low-energy conformers. This is crucial as the calculated spectroscopic properties are an average over the populated conformers.

Quantum Chemical Calculations: For the ensemble of low-energy conformers of each isomer, various properties can be calculated. For structural elucidation, the most relevant calculations are often:

NMR Chemical Shifts: Calculating ¹H and ¹³C NMR chemical shifts can help to confirm the planar structure and relative configuration by comparing the calculated values with the experimental data.

ECD Spectra: Time-dependent density functional theory (TDDFT) is commonly used to calculate the ECD spectrum for each isomer. The calculated spectra are then compared with the experimental ECD spectrum. The isomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. nih.gov

For instance, in the structural elucidation of new dibenzo-α-pyrones isolated from the endophytic fungus Alternaria sp., TDDFT-ECD computation was successfully used to determine the absolute configuration of a new metabolite. nih.gov This approach has proven to be highly reliable for assigning the absolute stereochemistry of natural products when crystals suitable for X-ray crystallography are not available.

The following table outlines the key computational methods and their applications in the structural elucidation of complex natural products like this compound.

| Computational Method | Software/Theory Level | Application in Structural Elucidation |

| Conformational Search | Molecular Mechanics (e.g., MMFF) or DFT | Identification of low-energy conformers. |

| NMR Chemical Shift Calculation | DFT (e.g., B3LYP/6-31G(d)) | Confirmation of planar structure and relative stereochemistry. |

| ECD Spectrum Calculation | TDDFT (e.g., CAM-B3LYP/TZVP) | Determination of absolute configuration. |

While a specific computational study on this compound is not available, the established success of these methods for structurally related mycotoxins and other natural products demonstrates their critical role in the unambiguous determination of such complex molecular architectures.

Analytical Techniques for Detection and Quantification in Research

Chromatographic Methods

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of mycotoxins. These methods are favored for their high resolution and ability to be coupled with various detectors for enhanced specificity.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of Alternaria toxins. The separation is typically achieved on a reverse-phase column, such as a Hypersil ODS, using a mobile phase like methanol/water. Detection is performed at specific wavelengths, for instance, 340 nm for alternariol (B1665735) (AOH) and alternariol monomethyl ether (AME), and 280 nm for tenuazonic acid (TeA).

This method has proven effective for the simultaneous determination of multiple cannabinoids in plasma, demonstrating its versatility. A simple and sensitive HPLC-UV method was successfully developed and validated for quantifying cannabidiol (CBD) and Δ(9)-tetrahydrocannabinol (THC) in rat plasma, achieving a lower limit of quantification (LLOQ) of 10 ng/mL for both compounds. The method showed good linearity over a range of 10-10,000 ng/mL, with precision and accuracy within acceptable limits.

HPLC-UV Method Parameters for Cannabinoid Analysis

| Parameter | Condition/Value |

|---|---|

| Column | ACE C18-PFP 150 mm × 4.6 mm, 3 μm |

| Column Temperature | 55 °C |

| Mobile Phase | Acetonitrile-water (62:38, v/v) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 220 nm |

| Linearity Range | 10-10,000 ng/mL |

| LLOQ | 10 ng/mL |

For higher sensitivity and selectivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the state-of-the-art technique for mycotoxin analysis. This method allows for the simultaneous determination of a wide range of mycotoxins, including free and modified forms of Alternaria toxins.

A UHPLC-MS/MS method was developed for the simultaneous determination of 15 mycotoxins in fruit juices, with limits of detection (LODs) ranging from 0.05 to 0.1 ng/mL and limits of quantification (LOQs) from 0.1 to 5.0 ng/mL. Another study on infant foods reported LODs for six Alternaria toxins ranging from 0.05 to 1.25 μg/kg in a starch matrix and 0.01 to 1.36 μg/kg in fresh tomatoes. The use of advanced mass spectrometers like quadrupole-Orbitrap (Q-Orbitrap) further enhances the capabilities for both targeted and non-targeted screening of mycotoxins.

UHPLC-MS/MS Method Performance for Alternaria Toxins

| Matrix | Analyte | LOD | LOQ | Recovery (%) |

|---|---|---|---|---|

| Fruit Juices | 15 Mycotoxins (including Alternaria toxins) | 0.05 - 0.1 ng/mL | 0.1 - 5.0 ng/mL | 74 - 110 |

| Starch (Infant Food) | 6 Alternaria Toxins | 0.05 - 1.25 µg/kg | 0.16 - 4.13 µg/kg | 83 - 108 |

| Tomatoes (Infant Food) | 6 Alternaria Toxins | 0.01 - 1.36 µg/kg | 0.02 - 5.56 µg/kg | 95 - 111 |

Effective sample preparation is critical for accurate mycotoxin analysis, especially in complex food matrices. Various techniques are employed to extract and clean up the analytes of interest before chromatographic analysis.

Solid Phase Extraction (SPE) : This is a common and effective clean-up method. For the analysis of Alternaria toxins in tomato, wheat, and sunflower seeds, a method utilizing SPE enrichment and clean-up was developed, showing good precision and trueness.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method is increasingly popular for multi-mycotoxin analysis in cereals and cereal-based products. A modified QuEChERS approach has been optimized for the analysis of 24 Alternaria and Fusarium toxins.

Dispersive Liquid-Liquid Microextraction (DLLME) : While not explicitly detailed for Alternariol 9-Gentiobioside in the provided context, DLLME is another sample preparation technique used in mycotoxin analysis.

The choice of extraction solvent is also crucial. Mixtures of acetonitrile, water, and acetic acid are commonly used for extracting Alternaria toxins from wheat samples.

The use of isotope-labeled internal standards in a technique known as Stable Isotope Dilution Analysis (SIDA) coupled with HPLC-MS/MS is considered the gold standard for accurate quantification of mycotoxins. This approach effectively compensates for matrix effects and variations during sample preparation and analysis.

Deuterated ([²H]) and carbon-13 ([¹³C]) labeled standards of alternariol (AOH) and alternariol monomethyl ether (AME) have been synthesized and used to develop sensitive and accurate SIDAs. These methods have demonstrated high sensitivity with low limits of detection and quantification. For instance, a SIDA for AOH and AME in beverages reported LODs of 0.03 µg/kg and 0.01 µg/kg, respectively. Recoveries using SIDA are typically close to 100%, highlighting the accuracy of this technique.

Performance of SIDA for Alternaria Toxin Analysis in Beverages

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery in Spiked Apple Juice (%) |

|---|---|---|---|

| Alternariol (AOH) | 0.03 | 0.09 | 100.5 ± 3.4 |

| Alternariol monomethyl ether (AME) | 0.01 | 0.03 | 107.3 ± 1.6 |

Immunochemical Assays

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid and high-throughput screening alternative to chromatographic techniques. These assays are based on the specific binding of antibodies to the target analyte.

The development of highly sensitive and specific monoclonal antibodies is key to creating reliable immunoassays. A recently developed monoclonal antibody-based indirect ELISA for alternariol demonstrated an outstanding half-maximal inhibition concentration (IC50) below 0.04 ng/mL and showed no cross-reactivity with alternariol monomethyl ether. This assay showed excellent correlation with liquid chromatography results when analyzing naturally contaminated pears.

Similarly, a specific monoclonal antibody against tenuazonic acid (TeA) was produced and used to develop a sensitive indirect competitive ELISA (ic-ELISA). These immunoassays provide a valuable tool for the rapid screening of large numbers of samples for the presence of Alternaria toxins.

Hapten Design and Antibody Generation for Specificity and Sensitivity

Immunoassays are powerful tools for the rapid and sensitive detection of mycotoxins. The development of these assays relies on the production of specific antibodies, which in turn depends on the strategic design of haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. For alternariol (AOH) and its derivatives, the design of the immunizing hapten is a critical step that dictates the affinity and specificity of the resulting antibodies. mdpi.comresearchgate.net

The core principle in hapten design is to expose the most characteristic structural features of the target molecule to the immune system while attaching it to a carrier protein via a linker arm. The position where the linker is attached to the mycotoxin skeleton is of utmost importance. mdpi.comnih.gov In the case of alternariol, which has hydroxyl groups at positions C-3, C-7, and C-9, different attachment points will generate antibodies with distinct recognition patterns. nih.gov

Researchers have synthesized regioisomeric haptens of AOH to investigate the optimal linker tethering site. nih.gov For instance, a hapten (hapten ALa) was designed with a linker at the C-9 hydroxyl group, while another (hapten ALb) had the linker at the C-3 hydroxyl group. nih.gov The synthesis of these haptens is a multi-step process that requires purification and characterization to ensure a well-defined structure for conjugation to carrier proteins like bovine serum albumin (BSA) or horseradish peroxidase (HRP). nih.gov

The generation of antibodies with high affinity and specificity for a glycosylated derivative like this compound would require a hapten design that preserves the gentiobiose moiety as a key recognition element. This would likely involve attaching the linker arm at a position on the alternariol backbone distant from the C-9 glycosylation site, for example, at the C-3 hydroxyl group. This strategy would, in theory, generate antibodies that specifically recognize the sugar portion and the adjacent part of the aglycone, allowing for differentiation from the parent alternariol and other derivatives.

Cross-Reactivity Profiles with Related Metabolites

Cross-reactivity is a critical parameter of an immunoassay, defining its ability to distinguish between the target analyte and structurally similar compounds. The specificity of antibodies generated against alternariol haptens is systematically evaluated by testing their binding to related metabolites, primarily alternariol monomethyl ether (AME). nih.govmdpi.com

The choice of hapten design has a profound impact on the cross-reactivity profile. Studies have shown that antibodies raised using a hapten with a linker at the C-9 position of alternariol (mimicking the structure of AME) can exhibit high cross-reactivity with AME, in some cases showing equivalent recognition for both AOH and AME. nih.gov Conversely, when the linker is placed at the C-3 position, the resulting antibodies are highly specific for AOH with negligible cross-reactivity towards AME. nih.govresearchgate.net This is because the C-9 position of AME is methylated, and a linker at this position on the AOH hapten presents a similar structural conformation to the immune system.

For a hypothetical antibody designed for this compound, the cross-reactivity profile would need to be thoroughly characterized. It would be expected to have low cross-reactivity with alternariol, alternariol monomethyl ether, and other alternariol glucosides to ensure specific detection.

The following table summarizes the cross-reactivity of polyclonal antibodies generated from different alternariol haptens.

| Antibody Type | Hapten Linker Position | Analyte | IC50 (nM) | Cross-Reactivity (%) |

| ALa-type | C-9 | Alternariol (AOH) | 2.2 | 100 |

| Alternariol Monomethyl Ether (AME) | 2.2 | 100 | ||

| ALb-type | C-3 | Alternariol (AOH) | 1.2 | 100 |

| Alternariol Monomethyl Ether (AME) | >1000 | <0.1 |

Data sourced from scientific publications. nih.govresearchgate.net

Metabolomics Approaches for Profiling Modified Alternariol Metabolites

Metabolomics, particularly using mass spectrometry-based techniques, is an essential tool for the non-targeted discovery and identification of modified mycotoxins in complex matrices. mdpi.comresearchgate.net These approaches allow for the comprehensive profiling of all low-molecular-weight compounds in a sample, enabling the detection of previously unknown derivatives of parent mycotoxins.

The primary analytical platform for mycotoxin metabolomics is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) or Orbitrap-based systems. researchgate.netunimore.it These technologies provide high mass accuracy and resolution, which allows for the determination of the elemental composition of detected ions and aids in the identification of unknown compounds. researchgate.net

Through these metabolomics studies, various modified forms of alternariol have been identified in fungal cultures and contaminated plant materials. These include sulfated and glucosylated conjugates. nih.govresearchgate.netacs.org For instance, in tobacco cell cultures and tomato tissues incubated with alternariol, metabolites such as alternariol-3-glucoside, alternariol-9-glucoside, and even an alternariol-9-gentiobioside have been identified. acs.org Fungal cultures themselves have been shown to produce sulfated conjugates like alternariol-3-sulfate and alternariol-9-sulfate. researchgate.netacs.org

The identification of these modified forms is a multi-step process. Initially, non-targeted analysis reveals potential metabolites based on their mass-to-charge ratio. Subsequently, tandem mass spectrometry (MS/MS) is used to fragment the molecules, and the resulting fragmentation pattern provides structural information that helps to elucidate the identity of the compound. mdpi.com The development of multi-mycotoxin methods using LC-MS/MS allows for the simultaneous analysis of both parent mycotoxins and their known modified forms in food and feed samples. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in the provided outline.

The existing body of research focuses extensively on the parent compound, Alternariol (AOH), and its more common derivative, Alternariol 9-methyl ether (AME). While there is substantial information regarding the biological activities of AOH and AME—including their effects on cell viability, mechanisms of cellular perturbation, and induction of oxidative stress in various in vitro models—this information cannot be accurately extrapolated to this compound.

The addition of a gentiobioside moiety, a disaccharide, to the alternariol structure would significantly alter its molecular weight, polarity, and steric properties. These changes are expected to profoundly impact its toxicokinetics and toxicodynamics, including its absorption, metabolism, distribution, and interaction with cellular targets. Therefore, using data from Alternariol or Alternariol 9-methyl ether to describe the biological activities of this compound would be scientifically unfounded and speculative.

To fulfill the request accurately and adhere to the strict instruction of focusing solely on this compound, specific studies investigating this particular compound are necessary. At present, such detailed research on its dose-response profiling, mechanisms of growth inhibition, pathways of ROS generation, modulation of antioxidant enzymes, and induction of DNA and protein damage is not available in the public domain.

Investigation of Biological Activities and Molecular Mechanisms in in Vitro and Model Systems

Cell Cycle Regulation and Apoptotic Pathway Modulation

In various in vitro and model systems, Alternariol (B1665735) (AOH) has been demonstrated to interfere with the normal progression of the cell cycle, leading to arrest in specific phases. researchgate.net This disruption of cellular proliferation is a key aspect of its cytotoxic effects. researchgate.netnih.gov Studies on human colon adenocarcinoma cells (Caco-2) revealed that AOH exposure led to a significant decrease in the G1 phase population, with a corresponding increase in the S and G2/M phases. nih.gov Similarly, in human prostate cancer cells (PC3), AOH at a concentration of 10 µM induced a significant increase in the number of cells accumulating in the G2/M phase. nih.gov In contrast, a lower dose in the same cell line caused a notable decrease in the S phase population. nih.gov The mechanism underlying this cell cycle arrest is linked to its ability to act as a topoisomerase poison, particularly targeting the topoisomerase II alpha isoform, which subsequently triggers a G2/M phase arrest. researchgate.netmdpi.com This process involves the activation of the p53 protein and increased expression of downstream regulators like p21 and Cyclin B. researchgate.netnih.gov

Table 1: Effect of Alternariol on Cell Cycle Phases in Different Cell Lines

| Cell Line | Observed Effect | Reference |

|---|---|---|

| Caco-2 | Decrease in G1 phase, increase in S and G2/M phases | nih.gov |

| PC3 (prostate cancer) | Increase in G2/M phase | nih.gov |

| PC3 (prostate cancer) | Decrease in S phase (at lower concentrations) | nih.gov |

Alternariol is a potent inducer of programmed cell death, or apoptosis, in various cell types. nih.govusamv.ro The activation of apoptotic pathways is often dose- and time-dependent. nih.gov One of the primary mechanisms implicated is the mitochondrial pathway of apoptosis. nih.govnih.gov This is characterized by a loss of mitochondrial membrane potential (Δψm), a critical event that precedes the execution phase of apoptosis. nih.gov In Caco-2 cells, AOH exposure resulted in a significant loss of Δψm, indicating mitochondrial damage. nih.gov

The mitochondrial disruption leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activate a cascade of caspases. mdpi.com Caspases are a family of protease enzymes that execute the apoptotic process. Studies have shown that AOH and its derivatives induce apoptosis through the activation of key executioner caspases, such as caspase-3 and caspase-7. mdpi.com For example, in swine intestinal epithelial cells, Alternariol monomethyl-ether (AME), a closely related derivative, was shown to induce programmed cell death based on caspase-3/7 activation. mdpi.com In both normal and cancerous human prostate cells, AOH at 10 µM significantly increased the number of apoptotic cells. nih.gov

Table 2: Pro-Apoptotic Mechanisms of Alternariol

| Mechanism | Cell System | Finding | Reference |

|---|---|---|---|

| Mitochondrial Pathway | Caco-2 cells | AOH induced a loss of mitochondrial membrane potential. | nih.gov |

| Apoptosis Induction | Human prostate cells (normal and cancer) | AOH (10 µM) significantly increased the number of apoptotic cells. | nih.gov |

| Caspase Activation | Swine intestinal epithelial cells (IPEC-1) | AME (AOH derivative) induced apoptosis via caspase-3/7 activation. | mdpi.com |

DNA Interaction and Genome Integrity Perturbation

A primary mechanism of Alternariol's toxicity is its ability to cause significant damage to DNA. researchgate.netnih.gov AOH is known to induce both single-stranded and double-stranded DNA breaks (DSBs). researchgate.netnih.gov The formation of DSBs is often attributed to AOH's function as a topoisomerase poison, specifically inhibiting topoisomerase IIα. researchgate.netnih.gov This inhibition stabilizes the enzyme-DNA complex, leading to persistent breaks in the DNA. researchgate.net The genotoxicity of AOH has been demonstrated across multiple mammalian cell lines, including V79, HepG2, and HT-29 cells. researchgate.net

Another indicator of AOH-induced genomic instability is the formation of micronuclei. nih.gov Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. frontiersin.org Their formation is a hallmark of genotoxic events and chromosomal damage. frontiersin.org Studies in mouse lymphoma cells have shown a correlation between the induction of small colonies in mutagenicity assays, which are indicative of extensive chromosomal deletions, and the formation of micronuclei. nih.gov Specifically, AOH was found to induce kinetochore-negative micronuclei in Chinese hamster V79 cells, suggesting it causes chromosome breaks (clastogenic effects). nih.gov

Table 3: Summary of DNA Damage Mechanisms Induced by Alternariol

| Type of Damage | Mechanism/Observation | Affected Cell Lines | Reference |

|---|---|---|---|

| DNA Strand Breaks | Induces both single and double-strand breaks. | HepG2, TK6, Caco-2 | researchgate.netresearchgate.net |

| Topoisomerase Poisoning | Inhibits topoisomerase IIα, leading to DSBs. | Not specified | researchgate.netnih.gov |

| Micronucleus Formation | Induces kinetochore-negative micronuclei, indicating clastogenicity. | Chinese hamster V79, Mouse lymphoma L5178Y | nih.gov |

The DNA-damaging properties of Alternariol translate to a demonstrable mutagenic potential in both bacterial and mammalian cell systems. nih.govnih.gov In mammalian cells, AOH has been shown to induce mutations at specific gene loci. For instance, in Chinese hamster V79 cells, it caused a concentration-dependent induction of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus. nih.gov Similarly, in mouse lymphoma L5178Y cells, AOH induced mutations at the thymidine (B127349) kinase (TK) gene locus. nih.gov The predominant induction of small colonies in the TK assay suggests that AOH causes large-scale genetic alterations, such as chromosomal deletions. nih.gov

In bacterial systems, such as the Ames test using Salmonella typhimurium strains, AOH has also been shown to be mutagenic. researchgate.net Studies indicate that it primarily causes mutations through base pair substitutions. researchgate.net The mutagenic potency of AOH in mammalian cells was found to be approximately 50-fold lower than that of the well-established mutagen 4-nitroquinoline-N-oxide. nih.gov This mutagenicity is a significant factor contributing to concerns about the potential carcinogenicity of this mycotoxin. nih.gov

The cellular response to DNA damage induced by Alternariol involves the activation of DNA repair pathways. nih.gov Research has identified specific enzymes that play a role in mitigating AOH-mediated genotoxicity. One such enzyme is human tyrosyl-DNA phosphodiesterase 1 (TDP1), which is crucial for repairing the covalent DNA-topoisomerase adducts formed when topoisomerase poisons like AOH act. nih.gov

Studies using human cells have shown that the activity of TDP1 directly influences the extent of DNA damage. nih.gov Cells engineered to overexpress active TDP1 exhibited significantly less DNA damage after AOH treatment compared to cells with an inactive form of the enzyme. nih.gov Conversely, suppressing TDP1 expression led to increased levels of AOH-induced DNA strand breaks. nih.gov The DNA double-strand breaks caused by AOH's poisoning of topoisomerase IIα are repaired relatively quickly, with complete repair observed in less than two hours in cultured cells. nih.gov This indicates the engagement of efficient repair mechanisms, although persistent exposure could potentially overwhelm these systems.

Molecular Target Identification and Signaling Pathway Investigation

The mycotoxin Alternariol (AOH), a secondary metabolite produced by Alternaria fungi, has been the subject of numerous toxicological studies to elucidate its mechanisms of action at the molecular level. Research has identified several key cellular targets and signaling pathways that are modulated by AOH, contributing to its observed biological effects, including genotoxicity, cytotoxicity, and endocrine disruption nih.govnih.gov.

A primary mechanism contributing to the genotoxicity of AOH is its function as a topoisomerase poison. nih.gov In cell-free assays, AOH has been shown to potently inhibit the DNA relaxation activity of both topoisomerase I and topoisomerase II (isoforms IIα and IIβ). nih.govresearchgate.net It acts by stabilizing the covalent topoisomerase-DNA intermediate, also known as the cleavable complex, which prevents the re-ligation of the DNA strand. researchgate.net This interference leads to the accumulation of DNA strand breaks, particularly double-strand breaks when the stabilized complex collides with a replication fork. researchgate.net In cell culture models, AOH demonstrates a preferential targeting of the topoisomerase IIα isoform. nih.govresearchgate.net The poisoning of these essential enzymes occurs within the same concentration range as observed DNA damage, suggesting it is a significant contributor to the clastogenic effects of AOH. nih.govbrill.com

Additionally, AOH has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme critical in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govwikipedia.org In one study, AOH exhibited strong inhibitory activity against XO with a half-maximal inhibitory concentration (IC50) of 0.23 µM, which was over 12 times more potent than the clinical XO inhibitor allopurinol (B61711) (IC50 of 2.98 µM). nih.gov Kinetic analyses revealed that AOH acts as an uncompetitive inhibitor. nih.gov Other studies have characterized it as a moderate, reversible, allosteric inhibitor of the enzyme. nih.govresearchgate.net This inhibition of XO suggests AOH could be a lead compound for developing drugs to treat conditions like hyperuricemia. nih.gov

| Enzyme Target | Finding | Model System |

| Topoisomerase I | Acts as a poison, stabilizing the enzyme-DNA complex. nih.gov | Cell-free assays |

| Topoisomerase IIα/β | Potently inhibits DNA relaxation and stimulates DNA cleavage. nih.gov Preferentially targets the IIα isoform in cells. researchgate.net | Cell-free assays, Human carcinoma cells (HT29, A431) |

| Xanthine Oxidase (XO) | Strong, uncompetitive/allosteric inhibitor with an IC50 of 0.23 µM. nih.govnih.gov | In vitro enzyme assays |

AOH interacts significantly with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. In vitro studies have demonstrated that AOH is a potent inhibitor of specific CYP isoforms. nih.gov It is a strong inhibitor of CYP1A2 (IC50 = 0.15 µM) and CYP2C9 (IC50 = 7.4 µM) and a less potent inhibitor of CYP2C19. nih.gov Depletion assays confirmed that CYP1A2 is the primary enzyme involved in the CYP-catalyzed biotransformation of AOH, with moderate involvement from CYP2C19. nih.gov The induction of CYP1A1 by AOH has also been reported, an effect mediated through the activation of the aryl hydrocarbon receptor (AhR). univie.ac.atmdpi.com

Following phase I metabolism, which can produce hydroxylated derivatives, AOH is readily conjugated by phase II metabolism enzymes. mdpi.com In studies using the Caco-2 intestinal cell model, AOH was found to be extensively metabolized into two glucuronide conjugates and one sulfate (B86663) conjugate. nih.govresearchgate.net These conjugation reactions are a primary pathway for the detoxification and excretion of the mycotoxin. nih.gov

| Enzyme Family | Specific Enzyme | Interaction with Alternariol (AOH) |

| Phase I (CYP450) | CYP1A1 | Induced by AOH via AhR activation. univie.ac.at |

| CYP1A2 | Strongly inhibited by AOH (IC50 = 0.15 µM); primary enzyme for AOH biotransformation. nih.gov | |

| CYP2C9 | Strongly inhibited by AOH (IC50 = 7.4 µM). nih.gov | |

| CYP2C19 | Moderately inhibited by AOH. nih.gov | |

| Phase II | UGTs, SULTs | Readily conjugates AOH to form glucuronides and sulfates in Caco-2 cells. nih.gov |

AOH exposure modulates the expression of a wide array of genes and the synthesis of corresponding proteins. In immune cells, it alters the transcription of cytokine genes. For instance, in lipopolysaccharide (LPS)-stimulated THP-1 derived macrophages, AOH was found to decrease the secretion of pro-inflammatory cytokines like IL-8, IL-6, and TNF-α while inducing the anti-inflammatory cytokine IL-10. nih.govresearchgate.net Similarly, in IL-1β-stimulated Caco-2 cells, AOH repressed immune responses. nih.gov

AOH also affects the expression of genes involved in cellular stress response and antioxidant defense. In HT29 cells, AOH treatment led to enhanced transcript levels of Nrf2/ARE-dependent genes, including γ-glutamylcysteine ligase (γ-GCL) and glutathione-S-transferase (GSTA1/2). nih.gov In ovarian cancer cells, AOH was shown to decrease the expression of genes associated with cancer invasiveness, such as MMP9, SNAIL1/2, and ZEB1/2. nih.gov While some studies suggest mycotoxins can inhibit protein synthesis, specific data on AOH's direct and broad inhibition of protein synthesis is limited, with research often focusing on specific protein expression changes. nih.govunivie.ac.at

Research has implicated AOH in the modulation of several critical signaling pathways:

Nrf2 Pathway : AOH is known to induce oxidative stress, which leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com In HT29 cells, AOH treatment caused a transient decrease in glutathione (B108866) levels, which was followed by the nuclear translocation of Nrf2 and the subsequent upregulation of Nrf2-dependent antioxidant genes. nih.govnih.gov This activation represents a cellular defense mechanism against the oxidative damage induced by the toxin. nih.gov Studies in prostate epithelial cells also observed modulation of Nrf2 in response to AOH. nih.gov The related compound AME has been linked to the inhibition of the Akt/Nrf2/HO-1 pathway in swine intestinal cells. mdpi.com

NF-κB Pathway : AOH demonstrates significant immunomodulatory effects by targeting the nuclear factor kappa B (NF-κB) signaling pathway. In THP-1 derived macrophages stimulated with LPS, AOH was found to suppress the activation of the NF-κB pathway. nih.govresearchgate.net This suppression is a key mechanism behind its ability to repress the expression of pro-inflammatory cytokines in an inflamed environment. nih.gov The related compound AME has also been shown to suppress mast cell activation by modulating the NF-κB pathway. acs.orgnih.gov

Estrogen Receptors : AOH is recognized as a mycoestrogen, capable of interacting with estrogen receptors (ERs). nih.gov It binds to both ERα and ERβ, though it displays a higher binding affinity for ERβ. nih.govunipr.it This interaction can elicit estrogenic responses in cells. nih.gov For example, AOH has been shown to induce apoptosis and modulate the invasiveness of ovarian cancer cells, effects that are partially mediated by ERα. nih.gov However, the endocrine-disrupting effects can be complex, as some studies using mixtures of Alternaria toxins have reported anti-estrogenic rather than estrogenic outcomes, possibly through crosstalk with the AhR pathway. unipr.it

Membrane Permeability and Cellular Uptake Studies in In Vitro Models (e.g., Caco-2 Cells)

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for studying the intestinal absorption of xenobiotics. proquest.comnih.gov Studies using a Caco-2 Transwell system have provided detailed insights into the permeability and uptake of AOH.

Research demonstrates that AOH is extensively and rapidly absorbed across the Caco-2 cell monolayer. nih.govresearchgate.net When applied to the apical (luminal) side, unconjugated AOH readily reaches the basolateral (blood) chamber. nih.gov The apparent permeability coefficient (Papp) calculated for AOH suggests high intestinal absorption in vivo. nih.govresearchgate.net

During its transit through the Caco-2 cells, AOH undergoes significant phase II metabolism. It is readily conjugated to form two distinct glucuronides and one sulfate. nih.govresearchgate.net These metabolites are then sequestered into both the apical and basolateral compartments. While the glucuronides are distributed about equally to both sides, the sulfate conjugates are preferentially released back to the apical side. nih.gov The rapid absorption and metabolism indicate that upon oral ingestion, AOH would likely reach the portal blood as both the parent aglycone and its conjugated metabolites. nih.govresearchgate.net The uptake of glucosylated forms of AOH has also been studied in Caco-2 cells, where a partial release of the parent toxin was observed, potentially increasing total toxin exposure. openagrar.de

Antimicrobial and Antinematodal Activity in Research Models

While AOH possesses a range of toxicological activities, research into its specific antimicrobial and antinematodal properties is less extensive than for its methylated derivative, AME. However, recent studies have identified AOH as a potential antibacterial agent. AOH produced by a marine-derived fungus, Alternaria alternata FB1, showed significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the aquaculture pathogen Vibrio anguillarum. nih.gov The proposed mechanism involves the inhibition of bacterial topoisomerases, which disrupts cell division. nih.gov AOH has also been described as having antifungal and phytotoxic activity. apexbt.com

Studies on the related compound, alternariol 9-methyl ether (AME), provide further evidence of the potential bioactivity of this structural class. AME has demonstrated notable antibacterial activity against several bacterial strains and antifungal activity against the spore germination of Magnaporthe oryzae. nih.govelsevier.es Furthermore, AME exhibited antinematodal activity against Caenorhabditis elegans and the pinewood nematode Bursaphelenchus xylophilus, with IC50 values of 74.62 µg/mL and 98.17 µg/mL, respectively. nih.govelsevier.es These findings suggest that dibenzopyrone derivatives like AOH and AME could be sources of bioactive compounds against various pathogens. nih.gov

| Compound | Activity | Target Organism(s) | IC50 / Finding |

| Alternariol (AOH) | Antibacterial | Staphylococcus aureus (MRSA), Vibrio anguillarum nih.gov | Inhibits bacterial topoisomerase, disorders cell division. nih.gov |

| Alternariol 9-methyl ether (AME) | Antibacterial | Various bacteria including Ralstonia solanacearum nih.govelsevier.es | IC50 values from 16.00 to 38.27 µg/mL. nih.govelsevier.es |

| Antifungal | Magnaporthe oryzae (spore germination) nih.govelsevier.es | IC50 of 87.18 µg/mL. nih.govelsevier.es | |

| Antinematodal | Caenorhabditis elegans nih.govelsevier.es | IC50 of 74.62 µg/mL. nih.govelsevier.es | |

| Antinematodal | Bursaphelenchus xylophilus nih.govelsevier.es | IC50 of 98.17 µg/mL. nih.govelsevier.es |

Ecological and Agronomic Research Significance

Role in Plant-Fungus Interactions and Pathogenicity Mechanisms

Influence on Plant Physiology and Crop Spoilage

Alternariol (B1665735) 9-gentiobioside can interact with various metabolic pathways within plant tissues. smolecule.com This interaction can lead to the formation of different conjugates, which may alter the compound's bioavailability and toxicity within the plant. smolecule.com The disruption of these metabolic pathways is a key factor in the development of disease symptoms and subsequent crop spoilage. While the precise mechanisms are still under investigation, the modification of this compound within the plant system is a critical area of study for understanding its full impact.

Host-Specific and Non-Host-Specific Phytotoxin Production

Alternaria species are known to produce a range of phytotoxins, which can be either host-specific, affecting a narrow range of plants, or non-host-specific, with a broader host range. Alternariol and its derivatives, including alternariol 9-gentiobioside, are generally considered non-host-specific toxins. Their production by the fungus contributes to its ability to colonize and elicit disease symptoms in a variety of plant species. The glycosylation of alternariol to form this compound is a notable aspect of the toxin profile of some Alternaria strains, and research continues to explore how this modification influences the toxin's stability, mobility, and activity in different plant hosts.

Interplay with Beneficial Microbes in Plant Ecosystems

The ecological role of this compound is not limited to its interaction with host plants. It is also important to consider its potential influence on the broader microbial community within the plant ecosystem, including beneficial microbes. While direct research on the specific interactions between this compound and beneficial microbes is still emerging, the antimicrobial properties of related compounds suggest a potential for such interplay. Understanding these interactions could reveal complex ecological dynamics, where the mycotoxin may affect the competitive balance between pathogenic fungi and beneficial microorganisms that could otherwise offer protection to the plant.

Research on Biocontrol Strategies